![molecular formula C21H27N3O5S B4849843 N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B4849843.png)
N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide
Overview
Description
N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide, also known as DBAN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DBAN is a sulfonamide derivative that has been synthesized using a variety of methods, and its mechanism of action has been extensively studied. In
Mechanism of Action
The mechanism of action of N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide involves its ability to inhibit the activity of specific enzymes, including carbonic anhydrase IX and histone deacetylase. N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide binds to the active site of these enzymes, preventing them from carrying out their normal functions. This inhibition can lead to a variety of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide are dependent on the specific enzyme that it targets. Inhibition of carbonic anhydrase IX can lead to the inhibition of tumor growth, while inhibition of histone deacetylase can lead to changes in gene expression and alterations in cellular signaling pathways. N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide for lab experiments is its high yield and relatively simple synthesis method. N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide can be synthesized using readily available starting materials, making it an attractive compound for scientific research. However, one limitation of N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are numerous future directions for the study of N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide, including its potential use as a therapeutic agent for various diseases, its application in drug discovery, and its use in the study of enzyme inhibition. Further research is needed to fully understand the mechanisms of action of N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide and its potential applications in various fields.
Scientific Research Applications
N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide has been extensively studied for its potential applications in various fields, including cancer research, enzyme inhibition, and drug discovery. In cancer research, N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide has been shown to inhibit the growth of cancer cells by targeting the enzyme carbonic anhydrase IX. N-{4-[(dibutylamino)sulfonyl]phenyl}-4-nitrobenzamide has also been studied as an inhibitor of the enzyme histone deacetylase, which has implications for the treatment of various diseases, including cancer and neurodegenerative disorders.
properties
IUPAC Name |
N-[4-(dibutylsulfamoyl)phenyl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-3-5-15-23(16-6-4-2)30(28,29)20-13-9-18(10-14-20)22-21(25)17-7-11-19(12-8-17)24(26)27/h7-14H,3-6,15-16H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMDOACHBBRJTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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